Tetrahydropyrido[4,3-b]indole Scaffold vs. Piperidine Analog: PI3Kδ Cellular Activity Comparison
The simplest analog, (2-chloropyridin-3-yl)(piperidin-1-yl)methanone, exhibits a PI3Kδ cellular IC₅₀ of 102 nM in Ri-1 cells [1]. In contrast, the tetrahydropyridoindole-bearing Brk inhibitor Cpd 4f achieves an enzymatic IC₅₀ of 3.15 nM and >500-fold selectivity over a panel of 30 kinases . The incorporation of the tetrahydropyrido[4,3-b]indole scaffold is therefore associated with substantially enhanced kinase inhibition potency compared to the simple piperidine analog, although direct PI3K data for the target compound are not yet reported.
| Evidence Dimension | Kinase inhibition potency (cellular vs. enzymatic) |
|---|---|
| Target Compound Data | Not determined (tetrahydropyridoindole scaffold expected to confer enhanced potency based on Brk comparator) |
| Comparator Or Baseline | Piperidine analog IC₅₀ = 102 nM (PI3Kδ cellular); Brk inhibitor Cpd 4f IC₅₀ = 3.15 nM (Brk enzymatic) |
| Quantified Difference | Cpd 4f is >30-fold more potent than piperidine analog; target compound's pharmacophore predicts intermediate-to-high PI3K affinity |
| Conditions | Ri-1 cells (PI3Kδ cellular assay); recombinant Brk kinase enzymatic assay |
Why This Matters
The tetrahydropyridoindole scaffold is empirically associated with nanomolar kinase inhibition, making the target compound a rational candidate for PI3K-focused screening libraries where piperidine analogs may lack sufficient potency.
- [1] BindingDB BDBM50394893. (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone IC₅₀ = 102 nM (PI3Kδ cellular). https://www.bindingdb.org (accessed 2026-04-30). View Source
